molecular formula C10H12N5Na2O6P B12320535 2'-Deoxyadenosine 5'-monophosphate sodium salt CAS No. 54509-79-4

2'-Deoxyadenosine 5'-monophosphate sodium salt

Cat. No.: B12320535
CAS No.: 54509-79-4
M. Wt: 375.19 g/mol
InChI Key: SNYHHRDGEJPLGT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxyadenosine 5’-monophosphate sodium salt is a nucleotide derivative that plays a crucial role in the synthesis and repair of DNA. It is a phosphorylated form of 2’-deoxyadenosine, which consists of a deoxyribose sugar linked to an adenine base. This compound is commonly used in molecular biology and biochemistry research due to its involvement in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Deoxyadenosine 5’-monophosphate sodium salt can be synthesized through a series of chemical reactions starting from 2’-deoxyadenosine. The synthesis typically involves the phosphorylation of 2’-deoxyadenosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the monophosphate derivative .

Industrial Production Methods

In industrial settings, the production of 2’-deoxyadenosine 5’-monophosphate sodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels. The compound is then converted to its sodium salt form to enhance its solubility and stability .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine 5’-monophosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include 2’-deoxyadenosine 5’-diphosphate, 2’-deoxyadenosine 5’-triphosphate, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

2’-Deoxyadenosine 5’-monophosphate sodium salt has a wide range of applications in scientific research:

Mechanism of Action

2’-Deoxyadenosine 5’-monophosphate sodium salt exerts its effects by incorporating into DNA during replication and repair processes. It acts as a substrate for DNA polymerases, which catalyze the formation of phosphodiester bonds between nucleotides. This incorporation is crucial for maintaining the integrity and stability of the DNA molecule. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular pathways related to DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyguanosine 5’-monophosphate sodium salt
  • 2’-Deoxycytidine 5’-monophosphate sodium salt
  • 2’-Deoxyuridine 5’-monophosphate sodium salt

Uniqueness

2’-Deoxyadenosine 5’-monophosphate sodium salt is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it contains an adenine base, which pairs with thymine in DNA, making it essential for the accurate replication and transcription of genetic information. Its sodium salt form enhances its solubility and stability, making it more suitable for various laboratory applications .

Properties

IUPAC Name

disodium;[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYHHRDGEJPLGT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5Na2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969711
Record name Disodium 9-(2-deoxy-5-O-phosphonatopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54509-79-4, 151151-31-4
Record name Disodium 9-(2-deoxy-5-O-phosphonatopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Deoxyadenosine 5'-monophosphate sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.